molecular formula C15H12OS B14126240 2-(3-Methoxyphenyl)benzo[b]thiophene

2-(3-Methoxyphenyl)benzo[b]thiophene

Cat. No.: B14126240
M. Wt: 240.3 g/mol
InChI Key: XWUPDHFTQCWMDN-UHFFFAOYSA-N
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Description

2-(3-Methoxyphenyl)benzo[b]thiophene is a heterocyclic compound that contains both a benzene ring and a thiophene ring. This compound is of significant interest in medicinal chemistry due to its potential biological activities and its role as a building block in the synthesis of more complex molecules .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-Methoxyphenyl)benzo[b]thiophene can be achieved through various methods. One common approach involves the palladium-catalyzed Suzuki–Miyaura cross-coupling reaction. This method typically uses 2-iodothiophenol and phenylacetylene as starting materials, with palladium(II) acetate as the catalyst and triphenylphosphine as the ligand . The reaction is carried out in a solvent such as tetrahydrofuran at elevated temperatures.

Another method involves the one-step synthesis of benzo[b]thiophenes by aryne reaction with alkynyl sulfides. This reaction uses o-silylaryl triflates and alkynyl sulfides as starting materials, with the reaction proceeding through the formation of aryne intermediates .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the methods mentioned above can be scaled up for industrial applications with appropriate optimization of reaction conditions and purification processes.

Chemical Reactions Analysis

Types of Reactions

2-(3-Methoxyphenyl)benzo[b]thiophene undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include sulfoxides, sulfones, dihydrothiophenes, and various substituted derivatives of this compound .

Mechanism of Action

The mechanism of action of 2-(3-Methoxyphenyl)benzo[b]thiophene involves its interaction with specific molecular targets and pathways. For example, as a cholinesterase inhibitor, it binds to the active site of the enzyme, preventing the breakdown of acetylcholine and thereby enhancing cholinergic transmission . This mechanism is relevant in the context of neurodegenerative diseases such as Alzheimer’s disease.

Comparison with Similar Compounds

2-(3-Methoxyphenyl)benzo[b]thiophene can be compared with other similar compounds, such as:

These compounds share the benzothiophene core structure but differ in their substituents and specific biological activities

Properties

Molecular Formula

C15H12OS

Molecular Weight

240.3 g/mol

IUPAC Name

2-(3-methoxyphenyl)-1-benzothiophene

InChI

InChI=1S/C15H12OS/c1-16-13-7-4-6-11(9-13)15-10-12-5-2-3-8-14(12)17-15/h2-10H,1H3

InChI Key

XWUPDHFTQCWMDN-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC(=C1)C2=CC3=CC=CC=C3S2

Origin of Product

United States

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